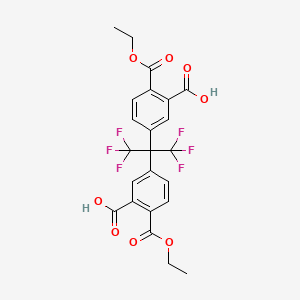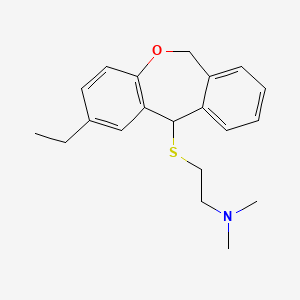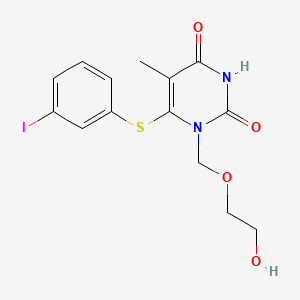![molecular formula C19H30Cl2N2O4 B12780896 (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride CAS No. 134185-89-0](/img/structure/B12780896.png)
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenoxypropyl group, and a hexahydrofurofuran moiety, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenoxypropyl group, and the construction of the hexahydrofurofuran moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxypropyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its piperazine ring and phenoxypropyl group make it a potential candidate for binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and phenoxypropyl group are likely to play key roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobenzyl alcohol
- L-phenylalanine
- L-tryptophan
- L-valine
Uniqueness
Compared to these similar compounds, (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride stands out due to its unique combination of functional groups and stereochemistry. This uniqueness may confer specific binding properties and reactivity, making it a valuable compound for various applications.
Propriétés
| 134185-89-0 | |
Formule moléculaire |
C19H30Cl2N2O4 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride |
InChI |
InChI=1S/C19H28N2O4.2ClH/c22-17-14-25-18-16(13-24-19(17)18)21-10-8-20(9-11-21)7-4-12-23-15-5-2-1-3-6-15;;/h1-3,5-6,16-19,22H,4,7-14H2;2*1H/t16-,17-,18+,19+;;/m0../s1 |
Clé InChI |
GVNKEEUHNMLNRU-IUDKQXNJSA-N |
SMILES isomérique |
C1CN(CCN1CCCOC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=CC=C2)C3COC4C3OCC4O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)








